molecular formula C6H8N2S2 B12806594 4,6-Bis(methylthio)pyrimidine CAS No. 1450-90-4

4,6-Bis(methylthio)pyrimidine

Cat. No.: B12806594
CAS No.: 1450-90-4
M. Wt: 172.3 g/mol
InChI Key: PDEXXTHEMNGLQV-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)pyrimidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry. The methylthio (-SCH3) groups at the 4 and 6 positions of the pyrimidine ring are versatile functional handles for further chemical modification. Pyrimidine derivatives are of significant research interest due to their wide range of biological activities and presence in many pharmacologically active compounds . Specifically, methylthio-substituted pyrimidines are known to serve as key precursors in the synthesis of more complex molecules, as the methylthio group can be readily displaced or modified to install other functional groups, such as through oxidation to sulfone or nucleophilic substitution . Researchers utilize this compound in the development of potential therapeutic agents, including kinase inhibitors , and in the creation of functional materials, such as those exhibiting thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs) . Its role as a building block facilitates the exploration of new chemical space in drug discovery and materials science. This product is intended for research applications in a laboratory setting.

Properties

IUPAC Name

4,6-bis(methylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C6H8N2S2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDEXXTHEMNGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CSC1=CC(=NC=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70162866
Record name 4,6-Bis(methylthio)pyrimidine
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Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-90-4
Record name 4,6-Bis(methylthio)pyrimidine
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Record name 4,6-Bis(methylthio)pyrimidine
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Record name 4,6-BIS(METHYLTHIO)PYRIMIDINE
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Synthetic Methodologies for 4,6 Bis Methylthio Pyrimidine and Its Key Precursors

Classical and Contemporary Synthetic Routes to the Core Pyrimidine (B1678525) Scaffold

The foundational step in synthesizing 4,6-bis(methylthio)pyrimidine often involves the creation of a pyrimidine ring with reactive sites at the C4 and C6 positions. These sites are typically occupied by hydroxyl or thiol groups that can be subsequently methylated.

Synthesis of Dithiopyrimidine Precursors

A common route to dithiopyrimidine precursors begins with the synthesis of 4,6-dihydroxypyrimidine (B14393). This intermediate is frequently prepared via the cyclocondensation of a malonic acid ester with formamide (B127407) in the presence of an alkali metal alkoxide. The resulting dihydroxy pyrimidine can then be converted to its dithio analogue, 4,6-dimercaptopyrimidine. This transformation sets the stage for the introduction of methyl groups onto the sulfur atoms.

Another approach involves the direct synthesis of a thiopyrimidine derivative. For instance, 2-mercaptopyrimidines can be prepared from 1,3-dicarbonyl compounds and thiourea. orgsyn.org This method provides a pyrimidine ring with at least one sulfur-containing functional group ready for further modification.

Introduction of Methylthio Groups via Alkylation and Methylation Reactions

Once a dithiopyrimidine precursor such as 4,6-dimercaptopyrimidine is obtained, the methylthio groups are introduced through S-alkylation. This reaction typically involves treating the dimercapto compound with a methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the thiol groups, forming thiolate anions that act as potent nucleophiles, readily attacking the methylating agent to form the desired bis(methylthio) product. S-alkylation is a common strategy for modifying thiopyrimidines. mdpi.com

The table below summarizes a generalized S-alkylation reaction for the formation of a methylthio-substituted pyrimidine.

Reactant 1Reactant 2ReagentProductReaction Type
Pyrimidine-dithiolMethyl HalideBase4,6-Bis(methylthio)pyrimidineS-Alkylation

Nucleophilic Substitution Approaches for Pyrimidine Derivatives

An alternative and powerful strategy for synthesizing pyrimidine derivatives involves nucleophilic aromatic substitution (SNAr). This approach starts with a pyrimidine ring that has been functionalized with good leaving groups, most commonly chlorine atoms, at the C4 and C6 positions. The compound 4,6-dichloropyrimidine (B16783) serves as a key intermediate.

In this method, the chloro groups are displaced by a sulfur-containing nucleophile. To synthesize 4,6-bis(methylthio)pyrimidine, 4,6-dichloropyrimidine is treated with a source of the methylthiolate anion (CH₃S⁻), such as sodium thiomethoxide. The strong electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 and C6 positions toward nucleophilic attack, facilitating the displacement of the chloride ions. SNAr reactions are highly effective for functionalizing halopyrimidines. mdpi.com The regioselectivity of these substitutions is generally high, with the C4 position often being more reactive than the C2 position in 2,4-dichloropyrimidines. wuxiapptec.comstackexchange.com

Advanced Synthetic Approaches Utilizing Related Pyrimidine Building Blocks

More advanced synthetic routes leverage specialized pyrimidine precursors that are already partially functionalized. These building blocks can streamline the synthesis and provide access to a wider range of derivatives.

Preparation of 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) as a Precursor

A highly useful building block for pyrimidine synthesis is 4,6-dichloro-2-(methylthio)pyrimidine. sigmaaldrich.com This compound can be prepared in a high-yield, two-step process starting from the readily available and inexpensive thiobarbituric acid. arkat-usa.orggoogle.com

Once synthesized, this precursor offers multiple reactive sites. The chloro groups at the C4 and C6 positions are susceptible to nucleophilic displacement, as described previously. For example, these chlorides can be displaced by benzyloxy groups. arkat-usa.org The methylthio group at the C2 position can also be modified, typically after oxidation to a more reactive methylsulfonyl (SO₂CH₃) group. The methylsulfonyl group is an excellent leaving group and can be displaced by various nucleophiles, including amines. researchgate.net This versatility makes 4,6-dichloro-2-(methylthio)pyrimidine a valuable intermediate for creating complex, polysubstituted pyrimidines. arkat-usa.org

The table below outlines the synthetic utility of this precursor.

PrecursorReagent/ReactionPosition(s) ModifiedResulting Functional Group(s)
4,6-Dichloro-2-(methylthio)pyrimidineNucleophile (e.g., RO⁻, R₂NH)C4, C6-OR, -NR₂
4,6-Dichloro-2-(methylthio)pyrimidineOxidation (e.g., m-CPBA)C2-SO₂CH₃
4,6-Dichloro-2-(methylsulfonyl)pyrimidineNucleophile (e.g., RNH₂)C2-NHR

Microwave-Assisted Synthesis Strategies in Pyrimidine Chemistry

In recent years, microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. tandfonline.comorientjchem.orgnih.gov This technology has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including pyrimidines. rsc.org

Microwave irradiation can be effectively used to accelerate key steps in pyrimidine synthesis, such as the Biginelli three-component cyclocondensation reaction to form the initial ring. tandfonline.com It is also employed in nucleophilic substitution reactions on halopyrimidines. orientjchem.org The rapid and intense heating generated by microwaves can overcome activation energy barriers more efficiently, leading to faster product formation. tandfonline.com This approach is considered a green chemistry technique as it can reduce energy consumption and the use of solvents. nih.gov The application of microwave-assisted methods to the synthesis of 4,6-bis(methylthio)pyrimidine or its precursors can offer a more efficient and environmentally friendly alternative to traditional synthetic protocols. foliamedica.bgresearchgate.netasianpubs.orgrsc.org

Consideration of Environmentally Friendly Synthetic Processes

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of traditional synthetic routes and the exploration of more environmentally benign alternatives. In the context of 4,6-bis(methylthio)pyrimidine and its precursors, a shift towards greener synthetic methodologies is essential to minimize environmental impact and enhance process safety and efficiency. This section explores the considerations for environmentally friendly synthetic processes for these compounds, focusing on the principles of green chemistry.

Traditional synthetic pathways for pyrimidine derivatives, including the precursors to 4,6-bis(methylthio)pyrimidine, often involve the use of hazardous reagents and solvents, generation of significant waste, and energy-intensive steps. rasayanjournal.co.in A key precursor, 4,6-dihydroxypyrimidine, is typically synthesized from a malonic acid ester and formamide with an alkali metal alkoxide. chemicalbook.comgoogle.com While this method is established, it often utilizes volatile organic solvents and strong bases, which require careful handling and disposal.

The subsequent conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine, another crucial intermediate, conventionally employs chlorinating agents like phosphorus oxychloride (POCl3). guidechem.comgoogle.com The use of phosphorus oxychloride is a significant environmental concern due to its toxicity, corrosiveness, and the generation of acidic byproducts upon hydrolysis. rsc.orgquora.com The production of POCl3 itself involves hazardous materials such as chlorine and phosphorus trichloride. rsc.org Furthermore, the reactions often require high temperatures and result in waste streams that are challenging to treat. guidechem.com

In light of these drawbacks, the adoption of green chemistry principles offers a promising avenue for the synthesis of 4,6-bis(methylthio)pyrimidine and its intermediates. Several strategies can be employed to render these syntheses more environmentally friendly:

Catalytic Approaches: The use of catalysts can lead to higher efficiency, selectivity, and milder reaction conditions, reducing energy consumption and waste generation. rasayanjournal.co.in For the synthesis of pyrimidine derivatives, various catalysts, including novel organocatalysts and nanocatalysts, have been explored to facilitate reactions under greener conditions. eurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.in This technique can reduce energy consumption and minimize the formation of byproducts.

Solvent-Free and Alternative Solvents: The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. researchgate.net Performing reactions in the absence of a solvent (solvent-free conditions) or using greener alternatives such as water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental footprint of a synthesis. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: The use of ultrasound as an energy source can enhance reaction rates and yields. rasayanjournal.co.in Sonochemistry can promote reactions under milder conditions and, in some cases, avoid the need for catalysts.

The application of these green chemistry principles to the synthesis of 4,6-bis(methylthio)pyrimidine and its precursors can be envisioned in several ways. For the synthesis of 4,6-dihydroxypyrimidine, exploring one-pot, multicomponent reactions under solvent-free or aqueous conditions could offer a greener alternative to traditional methods. For the chlorination of 4,6-dihydroxypyrimidine, replacing phosphorus oxychloride with a less hazardous and more recyclable chlorinating agent is a critical area for research. While direct, environmentally friendly methods for the synthesis of 4,6-bis(methylthio)pyrimidine are not extensively documented, the principles of green chemistry can be applied to the final step of introducing the methylthio groups. This could involve using a less toxic methylating agent and optimizing reaction conditions to minimize waste.

The following table summarizes a comparison of traditional and potential green synthetic approaches for the precursors of 4,6-bis(methylthio)pyrimidine:

Synthetic Step Traditional Method Environmental Concerns Potential Green Alternative Anticipated Benefits
4,6-dihydroxypyrimidine Synthesis Reaction of malonic ester and formamide with alkali metal alkoxide in an organic solvent. chemicalbook.comgoogle.comUse of volatile organic solvents, strong bases.One-pot multicomponent reaction under solvent-free or aqueous conditions.Reduced solvent waste, milder reaction conditions, improved atom economy.
4,6-dichloropyrimidine Synthesis Chlorination of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3). guidechem.comgoogle.comUse of toxic and corrosive POCl3, generation of acidic waste. rsc.orgquora.comCatalytic chlorination with a recyclable and less hazardous reagent.Avoidance of toxic reagents, reduced waste, improved safety.

By systematically applying these green chemistry principles, the synthesis of 4,6-bis(methylthio)pyrimidine can be made more sustainable, aligning with the broader goals of environmentally responsible chemical production.

Chemical Reactivity and Transformation Mechanisms of 4,6 Bis Methylthio Pyrimidine

Oxidative Transformations of the Methylthio Groups

The methylthio groups of 4,6-bis(methylthio)pyrimidine are readily oxidized to the corresponding methylsulfinyl and methylsulfonyl groups. These transformations significantly alter the electronic properties and reactivity of the pyrimidine (B1678525) ring, making the sulfinyl and especially the sulfonyl groups good leaving groups for nucleophilic substitution reactions.

Formation of Methylsulfinyl Pyrimidine Derivatives

The oxidation of methylthio groups to methylsulfinyl groups can be achieved using a variety of oxidizing agents. A common and effective reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent such as chloroform. By controlling the stoichiometry of the oxidizing agent, it is possible to selectively oxidize one or both of the methylthio groups.

For a closely related compound, 4,6-bis(methylthio)-2-methylpyrimidine, treatment with one equivalent of m-CPBA results in the formation of the corresponding 4-methylsulfinyl-6-methylthio-2-methylpyrimidine. The selective oxidation of one methylthio group makes the pyrimidine ring more electron-deficient and can influence the regioselectivity of subsequent reactions. The formation of the bis(methylsulfinyl) derivative can be achieved by using two equivalents of the oxidizing agent. nih.gov

Table 1: Oxidation Products of 4,6-Bis(methylthio)-2-methylpyrimidine with m-CPBA nih.gov

Equivalents of m-CPBA Product
1 2-Methyl-4-methylsulfinyl-6-methylthiopyrimidine
2 2-Methyl-4,6-bis(methylsulfinyl)pyrimidine
3 2-Methyl-4-methylsulfinyl-6-methylsulfonylpyrimidine

Formation of Methylsulfonyl Pyrimidine Derivatives

Further oxidation of the methylsulfinyl groups, or the direct oxidation of the methylthio groups with a stronger oxidizing agent or a higher stoichiometry of the reagent, yields the corresponding methylsulfonyl derivatives. The methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions.

The complete oxidation of both methylthio groups in 4,6-bis(methylthio)-2-methylpyrimidine to give the bis(methylsulfonyl) derivative is accomplished by using four equivalents of m-CPBA. nih.gov Hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) is another effective system for the oxidation of methylthiopyrimidines to their methylsulfonyl counterparts. nih.gov The conversion to the sulfone significantly enhances the reactivity of the pyrimidine ring towards nucleophiles. For instance, the methylsulfonyl group at the 2-position of a pyrimidine ring can be displaced by nucleophiles such as cyanide. rsc.org

Nucleophilic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of 4,6-bis(methylthio)pyrimidine in such reactions is highly dependent on the nature of the substituents at the 4- and 6-positions.

Displacement of Halide Substituents by Other Nucleophiles

While 4,6-bis(methylthio)pyrimidine itself does not possess halide substituents, it is commonly synthesized from 4,6-dichloropyrimidine (B16783). The chlorine atoms in 4,6-dichloropyrimidine are activated towards nucleophilic displacement. The reaction with sodium methyl mercaptide (NaSMe) readily displaces both chlorine atoms to yield 4,6-bis(methylthio)pyrimidine.

The methylthio groups themselves are generally poor leaving groups in SNAr reactions. However, upon oxidation to methylsulfinyl or, more effectively, methylsulfonyl groups, they are transformed into excellent leaving groups. This strategy is often employed to functionalize the pyrimidine ring. For example, in a related system, the methylsulfonyl group of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine is displaced by potassium cyanide to introduce a cyano group at the 2-position. rsc.org

Regioselectivity in Nucleophilic Substitutions

The regioselectivity of nucleophilic substitution on the pyrimidine ring is influenced by the positions of the nitrogen atoms and the nature of other substituents. In pyrimidines with leaving groups at the 2-, 4-, and 6-positions, the 4- and 6-positions are generally more reactive towards nucleophiles than the 2-position. This is due to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the 4- and 6-positions. nuph.edu.ua

For 2,4-disubstituted pyrimidines, nucleophilic attack preferentially occurs at the 4-position. nuph.edu.uarsc.org The presence of electron-donating or electron-withdrawing groups on the ring can further influence this selectivity. For instance, an electron-donating group at the 6-position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the 2-position. rsc.org In the case of 4,6-disubstituted pyrimidines, the two positions are equivalent unless there are other substituents on the ring. The introduction of different substituents can be achieved by the stepwise oxidation of the methylthio groups and subsequent selective displacement of the resulting sulfonyl groups.

Cyclization and Annulation Reactions Involving the Pyrimidine Core

4,6-Bis(methylthio)pyrimidine and its derivatives can be utilized as precursors for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. These reactions involve the construction of a new ring fused to the pyrimidine core.

While specific examples of cyclization and annulation reactions starting directly from 4,6-bis(methylthio)pyrimidine are not extensively documented, related structures demonstrate the potential for such transformations. For instance, derivatives of 2-(methylthio)pyrimidine (B2922345) can be used to construct fused systems like pyrido[3,4-d]pyrimidines. In these syntheses, the pyrimidine core acts as a scaffold, and functional groups attached to it or to adjacent rings undergo reactions to form the new fused ring.

One common strategy involves the condensation of a pyrimidine derivative bearing an amino group and another reactive group with a suitable bifunctional reagent. For example, the cyclocondensation of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) with ethyl cyanoacetate (B8463686) can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) system. The methylthio group often remains as a substituent on the final fused ring system, where it can be further modified, for instance, by oxidation and displacement.

Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines, Pyrazolopyrimidines)

The fusion of additional heterocyclic rings onto the pyrimidine scaffold is a key strategy for developing compounds with diverse chemical properties. While the direct use of 4,6-bis(methylthio)pyrimidine as a precursor for thienopyrimidine synthesis is not prominently documented, its functionalized derivatives serve as effective starting materials for constructing fused pyrazolo[3,4-d]pyrimidine systems.

This transformation typically requires the introduction of a suitable functional group at the C5 position of the pyrimidine ring. A classic example involves the cyclocondensation of a 5-acetyl-4,6-bis(methylthio)pyrimidine derivative with hydrazine (B178648).

Pyrazolopyrimidine Synthesis

A documented pathway to a pyrazolo[3,4-d]pyrimidine involves the reaction of 1-(4,6-di(methylsulfanyl)-2-phenylpyrimidin-5-yl)ethan-1-one with hydrazine hydrate (B1144303). In this reaction, the pyrimidine derivative, which contains a β-dicarbonyl-like functionality (the 5-acetyl group and the C4/C6 of the pyrimidine ring), undergoes a cyclization reaction with hydrazine.

The reaction mechanism is analogous to the well-established Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine. name-reaction.comjk-sci.commdpi.com The process is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the acetyl group. This is followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the C4 carbon of the pyrimidine ring, leading to the formation of a five-membered pyrazole ring fused to the original pyrimidine core. This cyclization results in the displacement of one of the methylthio groups and the formation of the fused heterocyclic system.

Specifically, the reaction of 1-(4,6-di(methylsulfanyl)-2-phenylpyrimidin-5-yl)ethan-1-one with hydrazine hydrate in boiling water leads to the formation of 4-hydrazino-3-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Table 1: Synthesis of Fused Pyrazolopyrimidine

Starting Material Reagent Product
1-(4,6-di(methylsulfanyl)-2-phenylpyrimidin-5-yl)ethan-1-one Hydrazine Hydrate 4-hydrazino-3-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

While this demonstrates a viable route to pyrazolopyrimidines, it underscores the necessity of pre-functionalizing the 4,6-bis(methylthio)pyrimidine core to facilitate the desired cyclocondensation reactions. No direct synthetic routes for the formation of thienopyrimidines starting from 4,6-bis(methylthio)pyrimidine have been identified in the reviewed literature.

Intramolecular Cyclizations for Novel Ring Systems

Based on a thorough review of the available scientific literature, no specific examples of intramolecular cyclization reactions starting from 4,6-bis(methylthio)pyrimidine or its immediate derivatives to form novel ring systems could be identified. This area of its chemical reactivity remains largely unexplored in the context of the reviewed data.

Spectroscopic Characterization and Structural Elucidation of 4,6 Bis Methylthio Pyrimidine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

The key functional groups in 4,6-bis(methylthio)pyrimidine are the pyrimidine (B1678525) ring, the methyl (-CH₃) groups, and the carbon-sulfur (C-S) bonds.

Pyrimidine Ring Vibrations: The aromatic pyrimidine ring exhibits a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are also expected.

C-H Vibrations: The methyl groups (S-CH₃) will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric stretching modes can often be resolved. C-H bending vibrations (scissoring, wagging, twisting, and rocking) for the methyl groups are expected in the 1460-1370 cm⁻¹ range. The aromatic C-H bonds on the pyrimidine ring (at positions 2 and 5) will have stretching vibrations typically above 3000 cm⁻¹.

C-S Vibrations: The stretching vibrations of the C-S bonds are generally weaker and appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of two methylthio groups would be confirmed by bands in this region.

A general interpretation of the vibrational spectra of pyrimidine derivatives provides a basis for these predictions. For instance, studies on various substituted pyrimidines confirm the assignment of ring stretching modes and substituent-specific vibrations. The exact frequencies for 4,6-bis(methylthio)pyrimidine would be influenced by the electronic effects of the two methylthio groups, which act as electron-donating groups through resonance.

Table 1: Predicted FT-IR / FT-Raman Vibrational Frequencies for 4,6-Bis(methylthio)pyrimidine

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100-3000 Pyrimidine Ring
Aliphatic C-H Stretch 3000-2850 -CH₃
C=N / C=C Ring Stretch 1600-1400 Pyrimidine Ring
C-H Bend 1460-1370 -CH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for the unambiguous assignment of all atoms in the structure of 4,6-bis(methylthio)pyrimidine.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4,6-bis(methylthio)pyrimidine is expected to be relatively simple, reflecting the molecule's symmetry.

Methyl Protons (-SCH₃): The six protons of the two methylthio groups are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a sharp singlet. The chemical shift should be in the range of δ 2.5-2.7 ppm, which is characteristic for protons of a methyl group attached to a sulfur atom, which is in turn bonded to an aromatic ring.

Pyrimidine Ring Protons: The pyrimidine ring has two protons at positions 2 (H-2) and 5 (H-5).

The proton at H-5 is flanked by two electron-donating methylthio groups, which increase the electron density at this position, causing an upfield shift. This proton is expected to appear as a singlet at approximately δ 6.9-7.1 ppm.

The proton at H-2 is situated between two nitrogen atoms, which are electron-withdrawing. This leads to a significant deshielding effect, causing this proton to resonate at a much lower field. It is expected to appear as a singlet around δ 8.4-8.6 ppm.

The absence of any proton-proton coupling (splitting) for the ring protons confirms their isolated positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4,6-bis(methylthio)pyrimidine, four distinct carbon signals are expected.

Methyl Carbons (-SCH₃): The two methyl carbons are equivalent and will give rise to a single signal. The expected chemical shift is in the upfield region, typically around δ 14-16 ppm.

Pyrimidine Ring Carbons:

The C-4 and C-6 carbons are equivalent and are directly bonded to the electronegative sulfur atoms. These carbons are expected to be highly deshielded, appearing at a chemical shift of approximately δ 170-173 ppm.

The C-5 carbon is situated between the two methylthio-substituted carbons. It is expected to appear at a chemical shift of around δ 115-118 ppm.

The C-2 carbon, located between the two nitrogen atoms, is also significantly deshielded and is predicted to resonate in the range of δ 150-153 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-Bis(methylthio)pyrimidine

Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity
H (S-CH₃) ¹H 2.5 - 2.7 Singlet
H-5 ¹H 6.9 - 7.1 Singlet
H-2 ¹H 8.4 - 8.6 Singlet
C (S-CH₃) ¹³C 14 - 16 -
C-5 ¹³C 115 - 118 -
C-2 ¹³C 150 - 153 -

Advanced NMR Techniques for Complex Structures

For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the parent compound, no cross-peaks would be expected as all protons are singlets. However, in substituted derivatives, it would be crucial for establishing the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at δ ~2.6 ppm to the carbon signal at δ ~15 ppm (-SCH₃), the proton at δ ~7.0 ppm to the carbon at δ ~117 ppm (C-5), and the proton at δ ~8.5 ppm to the carbon at δ ~152 ppm (C-2).

These advanced methods are routinely used for the structural elucidation of complex heterocyclic systems, including various pyrimidine derivatives. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For 4,6-bis(methylthio)pyrimidine (C₆H₈N₂S₂), the exact monoisotopic mass is 172.0129 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 172. Due to the natural abundance of the ³⁴S isotope, a characteristic M+2 peak at m/z 174 would also be present with a significant intensity (approximately 9% of the M⁺˙ peak), which is a clear indicator of a compound containing two sulfur atoms.

The fragmentation of pyrimidine thioethers is expected to proceed through several key pathways:

Loss of a Methyl Radical: A common initial fragmentation step is the loss of a methyl radical (•CH₃) from one of the methylthio groups, leading to a fragment ion at m/z 157.

Loss of a Thiomethyl Radical: Cleavage of the C-S bond can result in the loss of a thiomethyl radical (•SCH₃), producing an ion at m/z 125.

Ring Cleavage: Following initial losses, the pyrimidine ring itself can fragment. A characteristic fragmentation pathway for pyrimidines involves the elimination of HCN, which would lead to further daughter ions.

The study of the mass spectral fragmentation of related pyrimidinethiones and bis-pyrimidines confirms that the decomposition of the heterocyclic ring and the loss of side-chain functional groups are the predominant pathways. sapub.org

Table 3: Predicted Mass Spectrometry Data for 4,6-Bis(methylthio)pyrimidine

m/z Ion Description
172 [M]⁺˙ Molecular Ion
174 [M+2]⁺˙ Isotopic peak due to two ³⁴S atoms
157 [M - CH₃]⁺ Loss of a methyl radical

X-ray Crystallography for Solid-State Structural Determination of Related Pyrimidines

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 4,6-bis(methylthio)pyrimidine itself has not been reported, the structures of closely related compounds offer valuable insights into its expected solid-state conformation.

The crystal structure of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reveals that the pyrimidine ring is essentially planar. researchgate.net The N-C-S-C torsion angle indicates the orientation of the methylthio group relative to the ring. In this structure, the molecules are nearly planar. researchgate.net

Furthermore, the structure of 1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane contains the 4,6-bis(methylthio)pyrimidine moiety fused to a pyrazole (B372694) ring. researchgate.net Analysis of this complex structure shows that the pyrazolo[3,4-d]pyrimidine ring system is planar. The C-S bond lengths are consistent with typical values for aryl thioethers. The arrangement of the methylthio groups and their influence on the crystal packing can be observed, often involving weak C-H···N or C-H···S interactions. researchgate.net

Based on these related structures, 4,6-bis(methylthio)pyrimidine is expected to be a nearly planar molecule. The C-S bond lengths would be approximately 1.75-1.78 Å, and the S-CH₃ bond lengths would be around 1.80-1.82 Å. The bond angles within the pyrimidine ring will be close to 120°, with some distortion due to the presence of the two nitrogen atoms and the bulky methylthio substituents. The orientation of the methyl groups relative to the pyrimidine ring would be such to minimize steric hindrance.

Table 4: Mentioned Compounds

Compound Name
4,6-Bis(methylthio)pyrimidine
4,6-dichloro-2-(methylthio)pyrimidine

Combined Spectroscopic Approaches for Comprehensive Characterization

The structural complexity of substituted pyrimidines necessitates a combined analytical approach for full characterization. While one-dimensional NMR (¹H and ¹³C) provides the foundational scaffold, advanced 2D NMR techniques, mass spectrometry, and IR spectroscopy are crucial for piecing together the complete structural puzzle. For crystalline derivatives, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. asianpubs.orgnih.gov

A typical workflow begins with mass spectrometry to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that help confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer initial clues about the molecule's substructures.

Infrared (IR) spectroscopy is then employed to identify characteristic functional groups present in the molecule. For instance, the IR spectrum of a pyrimidine derivative can confirm the presence of specific bonds, such as C=N, C-S, and aromatic C-H vibrations, by identifying their characteristic absorption frequencies. researchgate.net

The core of the structural elucidation process, however, relies heavily on a suite of NMR experiments:

¹H NMR: Determines the number and environment of different protons in the molecule. Chemical shifts indicate the electronic environment, while splitting patterns reveal neighboring protons.

¹³C NMR: Identifies the number of unique carbon atoms and provides information about their hybridization and electronic environment.

2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most powerful, as it reveals long-range correlations (typically over two to three bonds) between protons and carbons, allowing the entire carbon skeleton to be pieced together. researchgate.netarkat-usa.org For example, an HMBC spectrum could show a correlation between the methyl protons of a methylthio group and the pyrimidine ring carbon to which it is attached, confirming its position. researchgate.net

The following tables provide representative spectroscopic data for pyrimidine derivatives, illustrating the type of information gathered from each technique which, when combined, leads to a conclusive structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thio-Pyrimidine Derivative

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key HMBC Correlations (¹H → ¹³C)
2-170.0H1' → C2
4, 6-163.8H5 → C4, C6
55.26 (s, 1H)79.2-
S-CH₂ (1')3.01 (t, 2H)31.7H2' → C1'
(CH₂)₅ (2'-6')1.22–1.65 (m, 10H)22.4–29.9-
CH₃ (7')0.87 (t, 3H)13.2-

Data derived from the characterization of 2-(heptylthio)pyrimidine-4,6-diamine.

Table 2: Combined Spectroscopic Data Summary for a Pyrimidine Derivative

TechniqueObservationInference
HRMS (ESI-TOF)m/z [M+H]⁺ calculated and found values matchConfirms the elemental composition and molecular formula.
IR (cm⁻¹)Bands corresponding to C=N, C-H (aromatic), C-SIdentifies key functional groups present in the molecule.
¹H NMRSinglet for pyrimidine proton, distinct signals for methylthio protonsShows the electronic environment and number of protons.
¹³C NMRSignals for pyrimidine ring carbons and methylthio carbonsConfirms the carbon skeleton.
HMBCCorrelation between methyl protons and pyrimidine ring carbonsEstablishes the connectivity between the methylthio groups and the pyrimidine ring.
X-ray CrystallographyProvides precise bond lengths, angles, and crystal packing informationOffers definitive proof of the 3D structure and intermolecular interactions.

Computational and Theoretical Investigations of 4,6 Bis Methylthio Pyrimidine

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-Bis(methylthio)pyrimidine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining its most stable three-dimensional conformation. These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The optimized geometry of 4,6-Bis(methylthio)pyrimidine would reveal a planar pyrimidine (B1678525) ring, a characteristic feature of aromatic systems. The C-N and C-C bond lengths within the ring are expected to be intermediate between single and double bonds, indicative of electron delocalization. The methylthio (-SCH3) groups, being flexible, can adopt various conformations relative to the pyrimidine ring. The C-S and S-CH3 bond lengths and the C-S-C bond angles are also key parameters obtained from these calculations. The planarity of the molecule and the orientation of the methylthio groups significantly influence its electronic properties and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters of 4,6-Bis(methylthio)pyrimidine Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods, as specific experimental or computational data for this exact molecule is not readily available in the cited literature.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34N1-C2-N3127.0
C2-H1.08C2-N3-C4115.5
N3-C41.33N3-C4-C5128.0
C4-S11.77C4-C5-C6115.0
S1-C71.82C5-C6-N1128.0
C5-H1.08C6-N1-C2115.5
C6-S21.77C4-S1-C7103.0
S2-C81.82C6-S2-C8103.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wjarr.com

For 4,6-Bis(methylthio)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich methylthio groups and the pyrimidine ring, reflecting the electron-donating nature of the sulfur atoms. The LUMO, conversely, is likely to be distributed over the electron-deficient pyrimidine ring. The presence of the methylthio groups is anticipated to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyrimidine. This smaller energy gap would suggest that 4,6-Bis(methylthio)pyrimidine is more polarizable and has a higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of 4,6-Bis(methylthio)pyrimidine Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can reveal the nature of the chemical bonds and the extent of electron delocalization from lone pairs or bonding orbitals to antibonding orbitals.

In 4,6-Bis(methylthio)pyrimidine, NBO analysis would likely show strong intramolecular hyperconjugative interactions. These interactions involve the delocalization of electron density from the lone pairs of the sulfur atoms to the antibonding orbitals of the pyrimidine ring (n(S) → π(C-N) and n(S) → π(C-C)). These interactions contribute to the stabilization of the molecule and influence its geometry and electronic properties. The analysis would also quantify the natural atomic charges on each atom, confirming the electron-donating effect of the methylthio groups and the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

Vibrational Frequency Calculations and Spectroscopic Simulations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding of a compound. Theoretical vibrational frequency calculations using DFT methods can predict the vibrational spectra of a molecule, which can then be compared with experimental data to confirm its structure. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities.

For 4,6-Bis(methylthio)pyrimidine, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending vibrations of the pyrimidine ring, the C-H bonds of the methyl groups, and the C-S bonds. The pyrimidine ring vibrations would appear in the fingerprint region of the IR spectrum. The C-S stretching vibrations are typically observed at lower frequencies. The simulated spectra can aid in the assignment of experimental IR and Raman bands, providing a detailed understanding of the molecule's vibrational modes. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 4,6-Bis(methylthio)pyrimidine Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)3100-3000
C-H stretch (methyl)3000-2850
C=N stretch (pyrimidine)1600-1500
C=C stretch (pyrimidine)1550-1450
C-H bend (methyl)1450-1375
C-S stretch750-600

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For flexible molecules like 4,6-Bis(methylthio)pyrimidine, MD simulations can provide insights into its conformational landscape and dynamic behavior. The methylthio groups can rotate around the C-S bonds, leading to different conformers with varying energies and properties.

MD simulations, by solving Newton's equations of motion for the system, can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. nih.govnih.gov This analysis is crucial for understanding how the molecule behaves in different environments, such as in solution or at a biological receptor site. The conformational flexibility can influence the molecule's reactivity, spectroscopic properties, and biological activity.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. researchgate.netnih.govrsc.org Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with a large hyperpolarizability are promising candidates for NLO materials.

The NLO response of a molecule is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In 4,6-Bis(methylthio)pyrimidine, the methylthio groups act as electron donors and the pyrimidine ring as an electron acceptor. This donor-π-acceptor framework suggests that the molecule may exhibit significant NLO properties. researchgate.net DFT calculations can quantify the hyperpolarizability and provide insights into the electronic transitions that contribute to the NLO response. The results of such calculations can guide the design of new pyrimidine-based NLO materials with enhanced performance.

Synthetic Applications and Utility As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Disubstituted and Trisubstituted Pyrimidines

The synthetic utility of 4,6-bis(methylthio)pyrimidine is most prominently demonstrated in its role as a precursor to a variety of substituted pyrimidines. The two methylthio groups at the C4 and C6 positions are susceptible to displacement by a wide array of nucleophiles. This reactivity allows for the systematic and controlled introduction of different functional groups, leading to the formation of diverse 4,6-disubstituted pyrimidines.

The substitution can be performed in a stepwise or simultaneous manner, providing chemists with the flexibility to design complex molecules. For instance, reaction with amines, alcohols, or thiols can yield di-amino, di-alkoxy, or di-thioether pyrimidine (B1678525) derivatives, respectively. Further functionalization of the pyrimidine ring or the newly introduced substituents can lead to the creation of trisubstituted pyrimidines, expanding the molecular diversity achievable from this single precursor. The analogous compound, 4,6-dichloropyrimidine (B16783), is often used in a similar fashion, where sequential displacement of the chloride atoms with nucleophiles like amines and benzimidazole (B57391) is a key strategy for building 4,6-disubstituted pyrimidine libraries. rsc.org

Starting MaterialReagent(s)Product TypeSignificance
4,6-Bis(methylthio)pyrimidine1. Nucleophile A (e.g., R¹-NH₂) 2. Nucleophile B (e.g., R²-OH)4-Substituted-6-substituted-pyrimidinesSequential displacement allows for the creation of unsymmetrical disubstituted pyrimidines, greatly increasing molecular diversity.
4,6-Bis(methylthio)pyrimidineExcess Nucleophile C (e.g., R³-SH)Symmetrical 4,6-Disubstituted PyrimidinesA straightforward method to produce symmetrical derivatives for various applications.
4,6-Disubstituted PyrimidineElectrophile or further coupling reactionsTrisubstituted PyrimidinesProvides access to more complex and sterically hindered pyrimidine cores.

Scaffold for the Construction of Fused Polycyclic Heterocycles

Beyond simple substitution, 4,6-bis(methylthio)pyrimidine is a valuable scaffold for synthesizing fused heterocyclic systems, where additional rings are built onto the pyrimidine core. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets.

Thienopyrimidine Derivatives

Thienopyrimidines, which feature a thiophene (B33073) ring fused to the pyrimidine ring, are a prominent class of heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. naturalspublishing.com The synthesis of these systems often involves the annulation of a pyrimidine ring onto a pre-existing thiophene or vice versa. naturalspublishing.comresearchgate.net While direct synthesis from 4,6-bis(methylthio)pyrimidine is less commonly documented, the functional handles it provides are suitable for constructing the thiophene ring. Synthetic strategies typically involve starting with substituted thiophenes, such as 2-aminothiophene-3-carboxylates, which are then cyclized with various one-carbon reagents to form the pyrimidine ring. naturalspublishing.comnih.gov The versatility of the pyrimidine scaffold, exemplified by precursors like 4,6-bis(methylthio)pyrimidine, makes it an integral part of the broader synthetic landscape for these important fused heterocycles. nih.gov

Pyrazolopyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine skeleton is a purine (B94841) analogue of considerable pharmaceutical importance. The utility of the bis(methylthio) functionality is clearly demonstrated in the synthesis and modification of these derivatives. For example, 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate that can be selectively alkylated to produce different isomers. nih.gov The reaction of this compound with alkyl halides in the presence of a base like sodium hydride can be directed to yield predominantly 2-alkyl-4,6-bis(methylthio)-2H-pyrazolo[3,4-d]pyrimidines. nih.gov The methylthio groups in these products remain as useful handles for further chemical modification. The structure of the starting fused pyrimidine can be confirmed through reactions with reagents such as bis(methylthio)methylenemalononitrile, which react with related hydrazine (B178648) precursors to form substituted pyrazole (B372694) derivatives. nih.gov

Other Fused Systems (e.g., Pyrrolopyrimidines)

Pyrrolopyrimidines, particularly the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, are another class of fused heterocycles with significant biological relevance. nih.gov The synthesis of these structures can be achieved through various routes, and intermediates bearing bis(methylthio) groups are valuable in their construction. One documented approach involves the use of a 2-bis(methylthio)methyleneaminopyrrole-3-carbonitrile, which highlights the utility of the C(SMe)₂ moiety in cyclization reactions to form the fused pyrimidine ring. rsc.org This functional group facilitates the ring closure necessary to form the pyrrolo[2,3-d]pyrimidine core, which can then be further elaborated into complex, biologically active molecules. rsc.org

Role in the Synthesis of Diverse Compound Libraries

The predictable and versatile reactivity of 4,6-bis(methylthio)pyrimidine makes it an excellent starting scaffold for the generation of diverse compound libraries, a cornerstone of modern drug discovery. nih.gov By employing combinatorial chemistry techniques, a multitude of nucleophiles can be reacted with the pyrimidine core to rapidly produce a large collection of related but structurally distinct molecules.

This approach is exemplified in the construction of DNA-Encoded Libraries (DELs), where scaffolds like 2,4,6-trichloropyrimidine (B138864) are used to create millions of compounds through sequential substitution reactions. nih.gov Similarly, 4,6-bis(methylthio)pyrimidine can be used in a split-and-pool synthesis strategy. The two methylthio groups can be displaced sequentially, first with one set of building blocks and then with a second, generating a grid of unique products. This high-throughput synthesis allows for the exploration of vast chemical space to identify molecules with desired biological activities.

Library Generation StepDescriptionExample Building Blocks
Step 1: First SubstitutionReaction of 4,6-bis(methylthio)pyrimidine with a library of first-generation nucleophiles (Nu¹-H) under conditions that favor monosubstitution.A library of 20 different primary amines.
Step 2: Second SubstitutionThe resulting mixture of 4-(Nu¹)-6-(methylthio)pyrimidines is then reacted with a library of second-generation nucleophiles (Nu²-H).A library of 20 different alcohols.
Resulting LibraryA diverse library of 400 (20 x 20) unique 4,6-disubstituted pyrimidine derivatives is generated for screening.4-(Alkylamino)-6-(alkoxy)pyrimidines.

Intermediate for the Development of Bioactive Molecule Chemical Precursors

The true value of 4,6-bis(methylthio)pyrimidine as a building block is realized in its application as an intermediate for precursors of bioactive molecules. The pyrimidine core and its fused analogues are prevalent in a vast number of pharmaceuticals and biologically active compounds.

For example, substituted pyrimidines are known to act as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. nih.gov Thienopyrimidine derivatives have been developed as inhibitors of STAT3, an important target for inflammatory diseases. jmb.or.kr Furthermore, the synthesis of potent Monopolar Spindle 1 (MPS1) kinase inhibitors, which are being investigated as cancer therapeutics, utilizes a 2-(methylthio)pyrido[3,4-d]pyrimidine intermediate. acs.org In this synthesis, the methylthio group is oxidized to a more reactive methylsulfone group, which is then displaced by an amine to install a key part of the final bioactive molecule. acs.org This strategy underscores the utility of the methylthio group as a versatile handle that can be readily converted into a leaving group for the construction of complex, biologically active agents. The ability to easily introduce diverse functionality via displacement of the methylthio groups makes 4,6-bis(methylthio)pyrimidine an invaluable starting point for synthesizing precursors to novel therapeutics.

Analogs for Structure-Activity Relationship Studies

The systematic modification of a lead compound to create a series of analogs is a cornerstone of medicinal chemistry, allowing researchers to probe the structure-activity relationships (SAR) that govern a molecule's biological activity. The pyrimidine scaffold is frequently employed for such studies due to the relative ease with which substituents can be varied at different positions.

A key strategy involves using precursors like 4,6-dichloropyrimidine or 4,6-dichloro-2-(methylthio)pyrimidine (B19916) to generate libraries of analogs. nih.gov For instance, in the development of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), a series of noncanonical 2,4,6-substituted pyrimidine analogues were synthesized to conduct a detailed SAR study. nih.gov The synthesis began with symmetric pyrimidine precursors which underwent aromatic nucleophilic substitution followed by cross-coupling reactions to yield a diverse set of compounds. nih.gov

This approach allows for the evaluation of how different substituents at various positions on the pyrimidine ring influence agonist potency, selectivity, and activation kinetics. nih.gov By comparing the biological data of the synthesized analogs, researchers can identify the molecular determinants essential for the desired pharmacological effect. nih.gov

Table 1: Synthesis of Pyrimidine Intermediates for SAR Studies nih.gov

Starting Material Reagent Intermediate
4,6-dichloro-2-(methylthio)pyrimidine Di(2-picolyl)amine, N,N-diisopropylethylamine 6-Chloro-2-(methylthio)-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine
4,6-dichloropyrimidine Di(2-picolyl)amine, N,N-diisopropylethylamine 6-Chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine

This table illustrates the generation of key intermediates from various dichloropyrimidine precursors. These intermediates are then further diversified to build a library of analogs for comprehensive SAR analysis.

Chemical Intermediates for Advanced Pharmaceutical Scaffolds

The utility of the methylthio-pyrimidine framework extends to its role as a crucial intermediate in the construction of more complex, often heterocyclic, pharmaceutical scaffolds. The methylthio group, or more commonly a halogen in the precursor, can be readily displaced by nucleophiles, a reaction known as nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to building advanced molecular architectures.

Electron-deficient ring systems like pyrimidines are particularly amenable to SNAr reactions. chemrxiv.org For example, the key intermediate 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine has been used in the synthesis of inhibitors for Monopolar Spindle 1 (MPS1), a target in cancer therapy. acs.org In this synthesis, the chloro group is displaced by an amine at elevated temperatures. The resulting sulfide (B99878) can then be oxidized to a sulfone, which provides a substrate for a second selective displacement reaction, ultimately yielding the desired advanced pharmaceutical scaffold. acs.org

This sequential substitution allows for the controlled and regioselective introduction of different functionalities, which is essential for fine-tuning the pharmacological properties of the final compound. The versatility of these intermediates makes them foundational elements in synthetic routes aimed at producing novel drugs. nbinno.com

Table 2: Application of Pyrimidine Intermediates in Pharmaceutical Synthesis

Intermediate Scaffold Reaction Type Subsequent Reagent(s) Resulting Scaffold/Compound Class
4,6-Dichloro-2-(methylthio)pyrimidine Nucleophilic Aromatic Substitution Amines, Boronic Acids (Suzuki Coupling) Substituted Pyrimidine Agonists nih.gov
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine Nucleophilic Aromatic Substitution Amines, m-CPBA (oxidation) Pyrido[3,4-d]pyrimidine MPS1 Inhibitors acs.org

This table highlights the role of chloro- and methylthio-substituted pyrimidines as versatile intermediates in the synthesis of complex pharmaceutical agents through various chemical transformations.

Q & A

Advanced Research Question

  • MIC assays : Determine minimum inhibitory concentrations against bacteria (e.g., S. aureus) and fungi .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methylthio to sulfonyl) to enhance membrane penetration .
  • Cytotoxicity screening : Use MTT assays on mammalian cells to assess selectivity .

What are the recommended handling and storage protocols for 4,6-Bis(methylthio)pyrimidine to ensure laboratory safety?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (H315 hazard) .
  • Storage : Keep in a -20°C freezer under inert gas (Ar/N2) to prevent oxidation .
  • Disposal : Incinerate or treat with oxidizing agents (e.g., KMnO4) to degrade sulfur-containing byproducts .

What reaction mechanisms explain the substitution patterns in 4,6-Bis(methylthio)pyrimidine during nucleophilic displacement reactions?

Advanced Research Question

  • SNAr mechanism : Electron-withdrawing groups (e.g., Cl, CN) activate pyrimidine rings for nucleophilic attack. Methylthio groups act as leaving groups under basic conditions .
  • Oxidative displacement : Oxidation of methylthio to methylsulfonyl enhances leaving-group ability, enabling cyanide substitution (e.g., KCN in DMSO) .

How can computational modeling predict the reactivity of 4,6-Bis(methylthio)pyrimidine in novel synthetic pathways?

Advanced Research Question

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at C5 vs. C4) .
  • Molecular docking : Screen derivatives for binding to biological targets (e.g., PI3K/Akt pathway proteins) .
  • Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible routes using existing reaction templates .

What chromatographic methods are recommended for purifying 4,6-Bis(methylthio)pyrimidine derivatives?

Basic Research Question

  • Dry flash chromatography : Separates polar intermediates (e.g., benzyloxy derivatives) using silica gel and gradient elution (hexane/EtOAc) .
  • HPLC : Resolves closely related impurities (e.g., methoxy vs. hydroxy isomers) with C18 columns and acetonitrile/water mobile phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.